molecular formula C20H38O2 B156349 Cyclopropaneoctanoic acid, 2-octyl-, methyl ester CAS No. 10152-62-2

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester

Cat. No. B156349
CAS RN: 10152-62-2
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-UHFFFAOYSA-N
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Description

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, also known as COME, is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a cyclopropane fatty acid methyl ester, which is a type of lipid that contains a cyclopropane ring in its structure.

Scientific Research Applications

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been found to have several potential applications in scientific research, including as a tool for studying lipid metabolism and as a therapeutic agent for various diseases. Studies have shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can modulate the expression of genes involved in lipid metabolism, which could lead to the development of new treatments for obesity and other metabolic disorders. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester is not fully understood, but it is believed to involve the modulation of lipid metabolism and the inhibition of inflammatory pathways. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have several biochemical and physiological effects, including the modulation of lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. Studies have also shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for type 2 diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester in lab experiments include its unique structure and potential applications in scientific research. However, there are also limitations to using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including its high cost and limited availability.

Future Directions

There are several future directions for the research on Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including the development of new therapeutic agents for metabolic disorders and cancer, the optimization of the synthesis method to improve yield and purity, and the investigation of the mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester. Additionally, the potential use of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester as a biomarker for lipid metabolism disorders and cancer could be explored.

Synthesis Methods

The synthesis of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves the reaction of octylmagnesium bromide with cyclopropanecarboxylic acid, followed by the esterification of the resulting cyclopropaneoctanoic acid with methanol. This method has been optimized to produce high yields of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester with excellent purity.

properties

CAS RN

10152-62-2

Product Name

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 8-(2-octylcyclopropyl)octanoate

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3

InChI Key

WKDUVICSOMXTKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC

Origin of Product

United States

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